(2,4-Dichlorophenyl)(phenyl)methanamine

Übersicht

Beschreibung

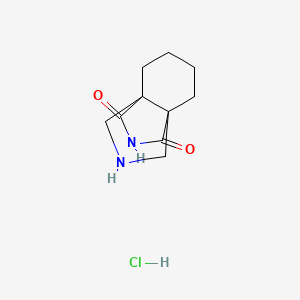

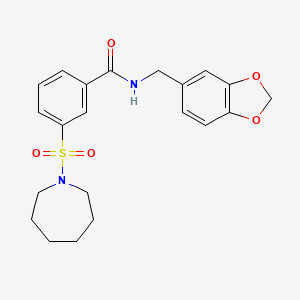

(2,4-Dichlorophenyl)(phenyl)methanamine is a unique organic compound that belongs to the phenylalkylamine class of compounds. It has a CAS Number of 1009371-05-4 . The molecular weight of this compound is 252.14 . It is usually stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The molecular formula of this compound is C13H11Cl2N . The InChI Code of the compound is 1S/C13H11Cl2N/c14-10-6-7-11 (12 (15)8-10)13 (16)9-4-2-1-3-5-9/h1-8,13H,16H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 362.1±37.0 °C and a predicted density of 1.278±0.06 g/cm3 . The compound also has a predicted pKa value of 7.54±0.10 .Wissenschaftliche Forschungsanwendungen

Catalytic Applications

- Ruthenium Complexes : (2,4-Dichlorophenyl)(phenyl)methanamine, as a part of the quinazoline-based ruthenium complex, has shown remarkable efficiency in transfer hydrogenation reactions. The ligand derived from this compound exhibited high conversions and turnover frequency (TOF) values when used as a catalyst in the hydrogenation of acetophenone derivatives, demonstrating its potential in catalytic applications (Karabuğa et al., 2015).

Synthesis and Characterization of Complexes

- Palladium(II) and Platinum(II) Complexes : In another study, this compound was used to create novel complexes with Palladium(II) and Platinum(II). These complexes, characterized by various spectroscopic techniques, were evaluated as pre-catalysts in Heck and Suzuki cross-coupling reactions, opening doors for their application in synthetic and industrial chemistry (Chiririwa et al., 2013).

Photocytotoxic Properties

- Iron(III) Complexes : A study focused on synthesizing Iron(III) complexes involving this compound derivatives. These complexes showed significant photocytotoxicity in red light, indicating their potential in photodynamic therapy for cancer treatment. The complexes were capable of generating reactive oxygen species and showed promising results in apoptosis induction in various cell lines (Basu et al., 2014).

Mechanistic Studies

- Computational Chemistry : this compound was part of a comprehensive computational study exploring the mechanisms of certain chemical reactions. The study provided valuable insights into the interaction of this compound in complex reaction networks, contributing to our understanding of its chemical behavior and potential applications in synthetic pathways (Zhou & Li, 2019).

Anticancer Activity

- Palladium(II) and Platinum(II) Schiff Bases : New complexes of Palladium(II) and Platinum(II) based on Schiff bases with this compound were synthesized and characterized. These complexes showed significant anticancer activity against various cancerous cell lines, indicating the potential of these compounds in the development of new therapeutic agents (Mbugua et al., 2020).

Safety and Hazards

The safety information available indicates that (2,4-Dichlorophenyl)(phenyl)methanamine is potentially dangerous. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

Eigenschaften

IUPAC Name |

(2,4-dichlorophenyl)-phenylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUHYSYCFRQOFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[({4-cyano-5-[2-(dimethylamino)vinyl]-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate](/img/structure/B2792567.png)

![5-[(2-chlorobenzyl)thio]-2-isopropylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2792569.png)

![Ethyl 8-bromo-2-(difluoromethyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2792571.png)

![8-allyl-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792574.png)

![1-butyl-3-[(2,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2792575.png)

![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2792576.png)

![4-(4-(Pyridin-2-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B2792577.png)